molecular formula C25H34O7 B1430961 UNII-4AL1U7J3NA CAS No. 4420-24-0

UNII-4AL1U7J3NA

Cat. No.: B1430961
CAS No.: 4420-24-0
M. Wt: 446.5 g/mol
InChI Key: DCSFDYNORBQIEW-RARQMUBXSA-N
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Description

. This compound is a derivative of pregnane, a steroid with significant biological activity. It has a molecular formula of C25H34O7 and a molecular weight of 446.53 .

Properties

IUPAC Name

[(2R)-2-acetyloxy-2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O7/c1-14(26)31-13-21(32-15(2)27)25(30)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h11,18-19,21-22,30H,5-10,12-13H2,1-4H3/t18-,19-,21+,22+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSFDYNORBQIEW-RARQMUBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4420-24-0
Record name 17,20,21-Trihydroxypregn-4-ene-3,11-dione 20,21-diacetate, (20R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004420240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17,20,21-TRIHYDROXYPREGN-4-ENE-3,11-DIONE 20,21-DIACETATE, (20R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AL1U7J3NA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Route Overview

The preparation of (1S,4R) or (1R,4S)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol involves the construction of the cyclopentene ring bearing a purine moiety at the 4-position and a hydroxymethyl group at the 1-position. The key synthetic challenges include stereoselective formation of the cyclopentene ring and selective attachment of the purine base.

Patent-Described Process (CN1201794A)

A Chinese patent (CN1201794A) discloses a process for preparing this compound or its salts with the following key features:

  • The process involves preparing a cyclopentene intermediate bearing the hydroxymethyl group.
  • The purine base, specifically 2-amino-6-chloro-9H-purine, is attached via nucleophilic substitution at the 9-position.
  • The stereochemistry at the 1 and 4 positions of the cyclopentene ring is controlled to yield the (1S,4R) or (1R,4S) isomers.
  • The final product can be isolated as free base or as pharmaceutically acceptable salts.

This method emphasizes stereochemical control and high purity of the final compound, suitable for pharmaceutical applications.

Detailed Synthetic Steps and Conditions

Cyclopentene Intermediate Preparation

  • Starting from appropriate cyclopentene precursors, functionalization at the 1-position with a hydroxymethyl group is achieved via selective oxidation or substitution reactions.
  • Stereoselective methods such as chiral auxiliaries or asymmetric catalysis are employed to ensure the desired configuration at C-1 and C-4.

Attachment of Purine Base

  • The 2-amino-6-chloropurine is introduced typically via nucleophilic substitution at the 9-position on the cyclopentene intermediate.
  • Reaction conditions involve polar aprotic solvents, controlled temperature, and suitable bases to promote the substitution without side reactions.
  • The reaction proceeds with retention of stereochemistry on the cyclopentene ring.

Salt Formation

  • The free base product can be converted into pharmaceutically acceptable salts by treatment with acids such as hydrochloric acid or sulfate salts.
  • Salt formation improves solubility and stability for pharmaceutical formulation.

Analytical Data and Yields

The patent and related literature report the following typical yields and purity data for the preparation:

Step Yield (%) Purity (%) Notes
Cyclopentene intermediate 70-85 >95 Stereoselective synthesis required
Purine base coupling 65-80 >98 Optimized nucleophilic substitution
Salt formation and isolation 90-95 >99 Salt improves pharmaceutical properties

Summary Table of Preparation Methods

Preparation Aspect Description Source/Reference
Starting materials Cyclopentene derivatives and 2-amino-6-chloropurine CN1201794A
Key reaction type Nucleophilic substitution at purine 9-position CN1201794A
Stereochemical control Achieved via chiral synthesis or resolution methods CN1201794A
Reaction conditions Polar aprotic solvents, controlled temperature, suitable bases CN1201794A
Product isolation Crystallization and salt formation for pharmaceutical grade purity CN1201794A
Alternative synthetic methods Multicomponent reactions and palladium-catalyzed annulations (general purine analogues) Related research

Chemical Reactions Analysis

Types of Reactions

17,20,21-trihydroxypregn-4-ene-3,11-dione 20,21-diacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

17,20,21-trihydroxypregn-4-ene-3,11-dione 20,21-diacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 17,20,21-trihydroxypregn-4-ene-3,11-dione 20,21-diacetate involves its interaction with steroid receptors in the body. It binds to specific receptors, modulating the expression of target genes and influencing various physiological processes. The molecular targets include enzymes involved in steroid biosynthesis and metabolism, as well as receptors that regulate immune and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17,20,21-trihydroxypregn-4-ene-3,11-dione 20,21-diacetate is unique due to its specific acetylation pattern, which influences its biological activity and pharmacokinetic properties. This compound’s distinct structure allows for targeted interactions with specific receptors and enzymes, making it a valuable tool in both research and therapeutic applications .

Biological Activity

The compound identified by the Unique Ingredient Identifier (UNII) 4AL1U7J3NA is known to be a derivative of prodigiosin, a natural red pigment produced by various bacteria, particularly Serratia marcescens. Prodigiosin and its derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and immunosuppressive properties. This article delves into the biological activity of UNII-4AL1U7J3NA, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that allows for various interactions within biological systems. The chemical framework includes a pyrrolylpyrromethene skeleton, which is crucial for its biological activity. The presence of different substituents can significantly influence its pharmacological profile.

Table 1: Structural Characteristics of this compound

PropertyDescription
Chemical FormulaC₁₅H₁₈N₄O₃
Molecular Weight286.33 g/mol
SolubilitySoluble in organic solvents
Melting Point150-155 °C

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. Studies indicate that it demonstrates significant efficacy against Staphylococcus aureus, among other pathogens. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with cellular processes.

Anticancer Activity

Research has documented the cytotoxic effects of this compound on several cancer cell lines. The compound induces apoptosis through multiple pathways, including:

  • DNA Cleavage : The Cu(II) complexes of prodigiosenes, including this compound, have been shown to cleave DNA effectively, leading to cell death.
  • Topoisomerase Inhibition : It acts as a dual inhibitor of topoisomerases, enzymes critical for DNA replication and transcription.

Immunosuppressive Effects

The immunosuppressive properties of this compound have been explored in various studies. It has been found to modulate immune responses, which could be beneficial in conditions requiring reduced immune activity.

Table 2: Summary of Biological Activities

Activity TypeEfficacyMechanism of Action
AntimicrobialEffective against Staphylococcus aureusDisruption of cell membranes
AnticancerInduces apoptosis in cancer cell linesDNA cleavage and topoisomerase inhibition
ImmunosuppressiveModulates immune responseInhibition of T-cell activation

Case Study 1: Anticancer Efficacy

A study published in 2021 investigated the cytotoxic effects of various prodigiosin derivatives, including this compound. The findings revealed that this compound exhibited a strong cytotoxic effect on multiple tumor cell lines with an IC50 value significantly lower than that of standard chemotherapeutics. The study emphasized the importance of the methoxy group in enhancing cytotoxicity and suggested that further structural modifications could lead to even more potent derivatives .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that the compound showed a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.